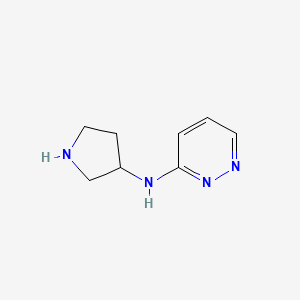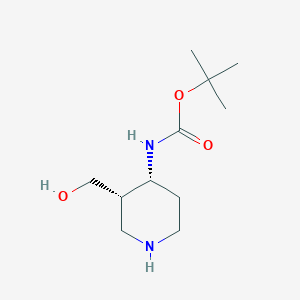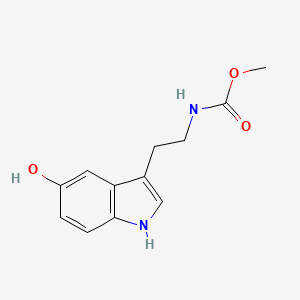
3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid: is an organic compound with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with phenoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound. Additionally, the use of automated systems can improve the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. Additionally, the cyclobutane ring can provide structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog with a similar cyclobutane ring structure but lacking the phenoxycarbonyl group.
3-Oxocyclobutanecarboxylic acid: Another related compound with an oxo group instead of the phenoxycarbonyl group.
Uniqueness
3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid is unique due to the presence of the phenoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-phenoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)8-6-9(7-8)12(15)16-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14) |
InChI Key |
CXBQKIHYDYBDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)OC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


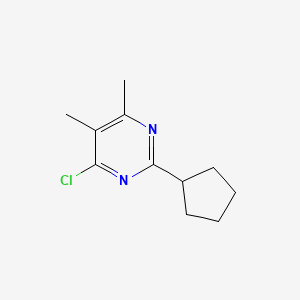

![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)

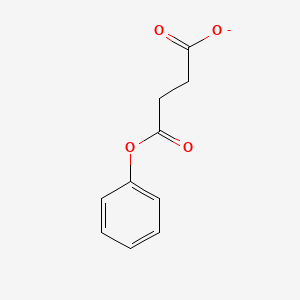
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
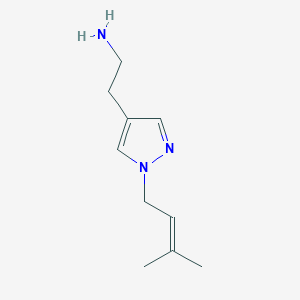
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13343668.png)
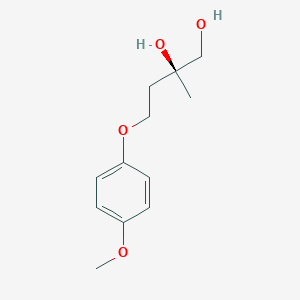
![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
